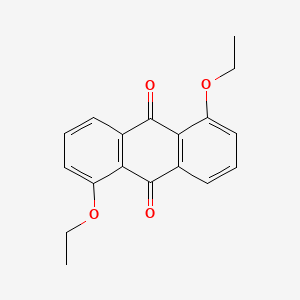![molecular formula C14H12ClNOS B14008070 N-[(4-Chlorophenyl)(oxo-lambda~4~-sulfanylidene)methyl]-N-methylaniline CAS No. 61821-29-2](/img/structure/B14008070.png)
N-[(4-Chlorophenyl)(oxo-lambda~4~-sulfanylidene)methyl]-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZENEMETHANAMINE,4-CHLORO-N-METHYL-N-PHENYL-A-SULFINYL- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzenemethanamine core substituted with a 4-chloro group, an N-methyl group, an N-phenyl group, and an α-sulfinyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BENZENEMETHANAMINE,4-CHLORO-N-METHYL-N-PHENYL-A-SULFINYL- typically involves multiple steps, starting with the preparation of the benzenemethanamine core. The introduction of the 4-chloro group can be achieved through electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or sulfuryl chloride. The N-methyl and N-phenyl groups are introduced via nucleophilic substitution reactions using appropriate alkylating and arylating agents. The α-sulfinyl group is introduced through oxidation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
BENZENEMETHANAMINE,4-CHLORO-N-METHYL-N-PHENYL-A-SULFINYL- undergoes various chemical reactions, including:
Oxidation: The α-sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding the corresponding sulfide.
Substitution: The 4-chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium amide, thiourea.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
BENZENEMETHANAMINE,4-CHLORO-N-METHYL-N-PHENYL-A-SULFINYL- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of BENZENEMETHANAMINE,4-CHLORO-N-METHYL-N-PHENYL-A-SULFINYL- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the α-sulfinyl group may interact with thiol groups in proteins, leading to changes in protein function. The N-methyl and N-phenyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BENZENEMETHANAMINE,4-CHLORO-: Lacks the N-methyl, N-phenyl, and α-sulfinyl groups, resulting in different chemical properties and reactivity.
BENZENEMETHANAMINE,4-METHYL-: Contains a 4-methyl group instead of a 4-chloro group, leading to variations in its chemical behavior.
BENZENEMETHANAMINE,N-METHYL-: Lacks the 4-chloro and α-sulfinyl groups, affecting its overall reactivity and applications.
Uniqueness
BENZENEMETHANAMINE,4-CHLORO-N-METHYL-N-PHENYL-A-SULFINYL- is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of the α-sulfinyl group, in particular, allows for specific interactions with biomolecules, making it valuable for various scientific research applications.
Eigenschaften
CAS-Nummer |
61821-29-2 |
|---|---|
Molekularformel |
C14H12ClNOS |
Molekulargewicht |
277.8 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)-sulfinylmethyl]-N-methylaniline |
InChI |
InChI=1S/C14H12ClNOS/c1-16(13-5-3-2-4-6-13)14(18-17)11-7-9-12(15)10-8-11/h2-10H,1H3 |
InChI-Schlüssel |
VPEUNWPNSVPHBU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)C(=S=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14008004.png)
![5-Fluoro-1-[2-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B14008011.png)

![Diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate](/img/structure/B14008042.png)

![(Benzylimino)diethane-2,1-diyl bis[(4-methylphenyl)carbamate]](/img/structure/B14008050.png)


![1,2,3,4,5,6-Hexakis[(3,5-dimethylphenyl)methylsulfanylmethyl]benzene](/img/structure/B14008077.png)


